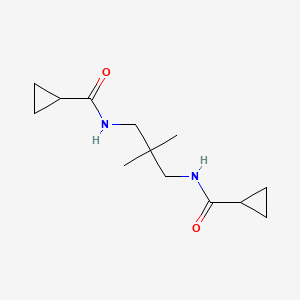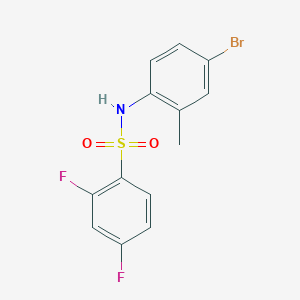
N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopropane rings and a central 2,2-dimethyl-1,3-propanediyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and cyclopropanecarboxylic acid.
Formation of Intermediate: The diol is first converted to a dihalide using a halogenating agent such as thionyl chloride.
Cyclopropanation: The dihalide intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydride, to form the cyclopropane rings.
Amidation: Finally, the intermediate is subjected to amidation using ammonia or an amine to form the desired dicyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mécanisme D'action
The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyclopropane rings can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Material Properties: In materials science, the compound’s structure contributes to the mechanical strength and stability of polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,3-Propanediyl)dicyclopropanecarboxamide: Lacks the 2,2-dimethyl substitution, resulting in different chemical and physical properties.
N,N’-(2,2-Dimethyl-1,3-propanediyl)diacetamide: Contains acetamide groups instead of cyclopropanecarboxamide, leading to variations in reactivity and applications.
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is unique due to its combination of cyclopropane rings and a dimethyl-substituted backbone, which imparts distinct chemical stability and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-[3-(cyclopropanecarbonylamino)-2,2-dimethylpropyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,7-14-11(16)9-3-4-9)8-15-12(17)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
ADWVZCPTWFMHLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)C1CC1)CNC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10978129.png)
![4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide](/img/structure/B10978141.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)


![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)


![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)